molecular formula C9H16ClN5 B2841294 6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine CAS No. 98880-49-0

6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2841294
CAS No.: 98880-49-0
M. Wt: 229.71
InChI Key: UYJNQOWDEAEIKP-UHFFFAOYSA-N
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Description

6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. It is characterized by the presence of a triazine ring substituted with a chlorine atom and two dipropylamine groups. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with dipropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the selective substitution of chlorine atoms .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N2,N2-dipropyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dipropylamine groups provide a different steric and electronic environment compared to other triazines, affecting its reactivity and interactions with molecular targets .

Properties

IUPAC Name

6-chloro-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN5/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJNQOWDEAEIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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